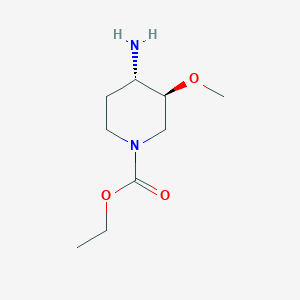
ethyl (3S,4S)-4-amino-3-methoxypiperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (3S,4S)-4-amino-3-methoxypiperidine-1-carboxylate, also known as MEM, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound is a piperidine derivative that has shown promising results in various scientific research studies due to its unique chemical structure and mechanism of action.
Mécanisme D'action
The mechanism of action of ethyl (3S,4S)-4-amino-3-methoxypiperidine-1-carboxylate involves the inhibition of the enzyme ornithine decarboxylase (ODC), which is involved in the biosynthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their overproduction has been linked to various types of cancer. By inhibiting ODC, ethyl (3S,4S)-4-amino-3-methoxypiperidine-1-carboxylate can reduce the production of polyamines, thereby inhibiting cell growth and proliferation.
Effets Biochimiques Et Physiologiques
Ethyl (3S,4S)-4-amino-3-methoxypiperidine-1-carboxylate has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce inflammation. ethyl (3S,4S)-4-amino-3-methoxypiperidine-1-carboxylate has also been shown to have neuroprotective effects, including the ability to improve cognitive function and reduce oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using ethyl (3S,4S)-4-amino-3-methoxypiperidine-1-carboxylate in lab experiments is its potent activity against cancer cells, which makes it a promising candidate for the development of new cancer therapies. However, one of the limitations of using ethyl (3S,4S)-4-amino-3-methoxypiperidine-1-carboxylate is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of ethyl (3S,4S)-4-amino-3-methoxypiperidine-1-carboxylate. One potential area of research is the development of new formulations of ethyl (3S,4S)-4-amino-3-methoxypiperidine-1-carboxylate that can improve its solubility and bioavailability. Another potential area of research is the investigation of ethyl (3S,4S)-4-amino-3-methoxypiperidine-1-carboxylate's potential use in combination with other drugs or therapies for the treatment of cancer and other diseases. Additionally, the role of ethyl (3S,4S)-4-amino-3-methoxypiperidine-1-carboxylate in the regulation of polyamine metabolism and its potential effects on other cellular processes should be further investigated.
Méthodes De Synthèse
The synthesis of ethyl (3S,4S)-4-amino-3-methoxypiperidine-1-carboxylate involves the reaction of 3-methoxy-4-(methoxycarbonyl)piperidin-1-amine with ethyl chloroformate. This reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The resulting product is then purified using various chromatographic techniques to obtain pure ethyl (3S,4S)-4-amino-3-methoxypiperidine-1-carboxylate.
Applications De Recherche Scientifique
Ethyl (3S,4S)-4-amino-3-methoxypiperidine-1-carboxylate has been studied extensively for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent activity against various types of cancer cells, including breast, lung, and colon cancer. ethyl (3S,4S)-4-amino-3-methoxypiperidine-1-carboxylate has also been studied for its potential use as an anti-inflammatory agent and as a treatment for various neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
Numéro CAS |
104860-32-4 |
|---|---|
Nom du produit |
ethyl (3S,4S)-4-amino-3-methoxypiperidine-1-carboxylate |
Formule moléculaire |
C9H18N2O3 |
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
ethyl (3S,4S)-4-amino-3-methoxypiperidine-1-carboxylate |
InChI |
InChI=1S/C9H18N2O3/c1-3-14-9(12)11-5-4-7(10)8(6-11)13-2/h7-8H,3-6,10H2,1-2H3/t7-,8-/m0/s1 |
Clé InChI |
FIIGTSPAEONQHZ-YUMQZZPRSA-N |
SMILES isomérique |
CCOC(=O)N1CC[C@@H]([C@H](C1)OC)N |
SMILES |
CCOC(=O)N1CCC(C(C1)OC)N |
SMILES canonique |
CCOC(=O)N1CCC(C(C1)OC)N |
Synonymes |
1-Piperidinecarboxylicacid,4-amino-3-methoxy-,ethylester,trans-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




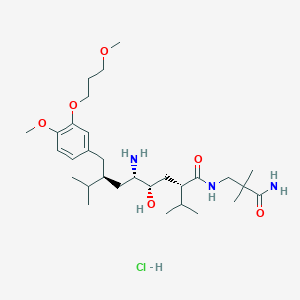
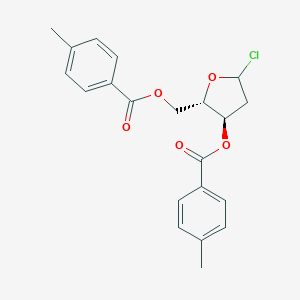
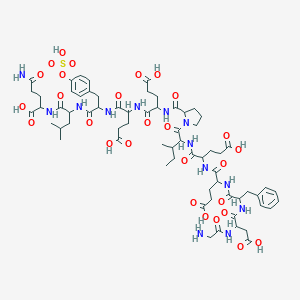


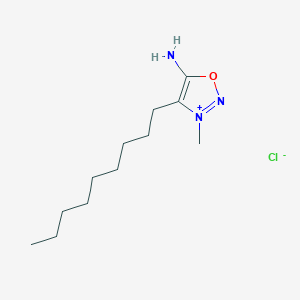
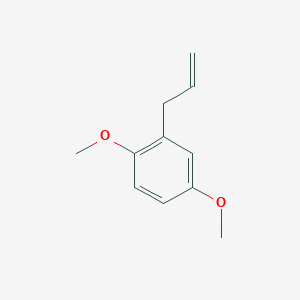
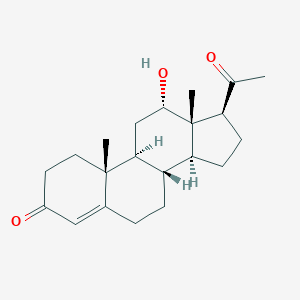

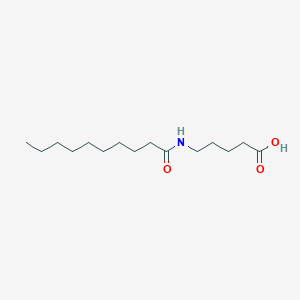
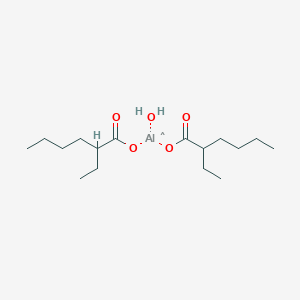
![N-Benzyl-4-[5-[4-(benzylamino)phenyl]-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B26284.png)
![(2s,3As,6as)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B26286.png)